molecular formula C10H7F4N B2573999 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile CAS No. 1823323-72-3

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile

Cat. No. B2573999
CAS RN: 1823323-72-3
M. Wt: 217.167
InChI Key: VNILPJPGBDSOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula C10H7F4N . It is a derivative of phenylacetonitrile, which is a type of nitrile and a phenyl derivative .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile consists of a phenyl ring with a trifluoromethyl group, a methyl group, and a nitrile group attached to it . The exact 3D structure can be determined using computational chemistry methods .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile is not clear as it depends on its application. For instance, if it’s used as a pharmaceutical ingredient, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

2-[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N/c1-6-2-3-7(4-5-15)9(11)8(6)10(12,13)14/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNILPJPGBDSOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CC#N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile

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